molecular formula C17H13N3O4S B2747734 N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 921905-15-9

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2747734
CAS No.: 921905-15-9
M. Wt: 355.37
InChI Key: LZRCUFRIDLSMKX-UHFFFAOYSA-N
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Description

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound designed for research applications, integrating a benzofuran core with a 1,3,4-oxadiazole ring linked to a thiophene carboxamide group. The 7-ethoxy substituent on the benzofuran moiety is known to modulate the compound's solubility and bioavailability, making it a subject of interest in medicinal chemistry and drug discovery . This compound is primarily investigated for its potential anticancer properties . Structural analogs, particularly benzofuran–oxadiazole hybrids, have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and colon cancers . For instance, specific benzofuran-oxadiazole derivatives have shown promising activity with IC₅₀ values as low as 6.3 µM, outperforming some reference drugs . The proposed mechanism of action for such compounds involves the induction of apoptosis (programmed cell death) through mitochondrial pathways and causing cell cycle arrest . Furthermore, related structures have been identified as potential inhibitors of key signaling pathways and enzymes, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which are critical targets in oncology research . Beyond oncology, the benzofuran and 1,3,4-oxadiazole scaffolds are recognized for a broad spectrum of biological activities, suggesting this compound could also hold value for researching antimicrobial, anti-inflammatory, and antioxidant applications . The 1,3,4-oxadiazole ring is an electron-deficient system that can enhance binding to biological targets, while the thiophene ring contributes to the compound's electronic and steric profile . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications and structure-activity relationship (SAR) studies. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-2-22-11-6-3-5-10-9-12(23-14(10)11)16-19-20-17(24-16)18-15(21)13-7-4-8-25-13/h3-9H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCUFRIDLSMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The initial step involves the synthesis of the 7-ethoxybenzofuran core through cyclization reactions.

    Oxadiazole Ring Formation: The next step includes the formation of the 1,3,4-oxadiazole ring, often achieved through cyclization of hydrazides with carboxylic acids or their derivatives.

    Thiophene Carboxamide Attachment: Finally, the thiophene-2-carboxamide group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a benzofuran derivative. Its molecular formula is C14H12N2O4S, with a molecular weight of approximately 304.25 g/mol. The presence of these functional groups contributes to its diverse biological activities and chemical reactivity.

Chemistry

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as cyclization and functionalization. The compound's ability to act as a precursor for other derivatives enhances its utility in synthetic organic chemistry .

Biology

Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential antimicrobial properties against various pathogens. In one study, derivatives of thiophene-2-carboxamide displayed varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structure–activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance antibacterial efficacy.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects. It has shown promise as an anti-inflammatory agent and has been evaluated for analgesic properties in preclinical studies. The compound's bioactivity profile suggests potential applications in treating age-related diseases and other inflammatory conditions .

Industry

The compound is also of interest in materials science, particularly in the development of organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in organic electronics, where it can contribute to the efficiency of devices such as solar cells and light-emitting diodes (LEDs) .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial activity of various thiophene derivatives against E. coli, P. aeruginosa, S. aureus, and B. subtilis. The results demonstrated that certain derivatives exhibited inhibition zones ranging from 20 mm to 86.9%, indicating potent antibacterial properties . This study highlights the potential use of this compound in developing new antimicrobial agents.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of thiophene derivatives involved using this compound as a key intermediate. The synthesized compounds were characterized using IR spectroscopy, NMR spectroscopy, and mass spectrometry . This case demonstrates the compound's role as a precursor in generating novel chemical entities with potential biological activities.

Mechanism of Action

The mechanism by which N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide
  • N-(4-(2-(2-(1H-imidazol-4-yl)phenoxy)ethyl)-3-chlorophenyl)acetamide

Uniqueness

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide stands out due to its unique combination of benzofuran, oxadiazole, and thiophene moieties, which confer distinct chemical properties and potential applications. Its structural features may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.

Biological Activity

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C22H15N3O6
  • Molecular Weight : 417.371 g/mol
  • CAS Number : 922098-07-5

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to this compound. For instance:

  • Cytotoxicity : Compounds exhibiting oxadiazole moieties have shown potent cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain derivatives had IC50_{50} values lower than those of established chemotherapeutics like doxorubicin, particularly against MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines .
CompoundCell LineIC50_{50} (µM)
5aMCF-70.48
5bHCT1160.78
DoxorubicinMCF-71.93

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry assays have shown that these compounds can increase caspase activity, leading to programmed cell death in cancer cells .

Antioxidant Activity

In addition to anticancer properties, compounds with a benzofuran and oxadiazole structure have been evaluated for their antioxidant capabilities. These activities are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that certain derivatives exhibit significant radical scavenging activity .

Study on Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of several oxadiazole derivatives, including those structurally related to this compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis through mitochondrial pathways .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring significantly enhances biological activity. Modifications to the thiophene and oxadiazole rings were also found to influence cytotoxic potency and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization of benzofuran and oxadiazole moieties. A common approach is to react thiophene-2-carboxamide derivatives with pre-synthesized 7-ethoxy-1-benzofuran intermediates under reflux conditions (e.g., ethanol, 7–20 hours). Key intermediates are characterized via IR (NH, C=O, C=N stretches), NMR (δ 6.8–8.2 ppm for aromatic protons), and mass spectrometry (M⁺ peaks with fragmentation patterns). For example, oxadiazole-thiophene derivatives show distinct C-S-C absorption at ~650 cm⁻¹ in IR .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (thiophene, benzofuran) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). ¹³C NMR confirms carbonyl carbons (C=O at ~165 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 383–536) and fragmentation patterns validate the molecular formula .

Q. What solvents and catalysts are optimal for its synthesis?

  • Answer : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) are preferred for cyclization reactions. Catalysts like POCl₃ facilitate thiadiazole formation, while acetic acid/sodium acetate buffers stabilize intermediates. Ethanol/water mixtures (4:1) are used for recrystallization to achieve high purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Answer :

  • Temperature Control : Prolonged reflux (≥20 hours) improves oxadiazole ring closure but risks decomposition above 100°C .
  • Stoichiometry : Equimolar ratios of reactants (e.g., benzoylisothiocyanate to thiophene precursors) minimize side products .
  • Workup : Precipitation in ice/water followed by DMF recrystallization reduces impurities .
    • Case Study : A 76% yield was achieved for a related oxadiazole-thiophene derivative using ethanol reflux and slow cooling .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during structure elucidation?

  • Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers causing split peaks) .
  • X-ray Crystallography : Definitive structural confirmation, as seen in analogous oxadiazole-thiophene compounds with resolved hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify conformational discrepancies .

Q. What computational methods predict the compound’s reactivity and bioactivity?

  • Answer :

  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) using the compound’s 3D conformation .
  • SAR Analysis : Electron-donating groups (e.g., ethoxy on benzofuran) enhance resonance stability and potential bioactivity .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability based on substituents .

Q. How do substituent variations (e.g., ethoxy vs. methoxy) impact physicochemical properties?

  • Answer :

  • Lipophilicity : Ethoxy groups increase LogP compared to methoxy, affecting membrane permeability .
  • Thermal Stability : Bulkier substituents (e.g., 3,4-dimethoxy) raise melting points (e.g., 180–182°C vs. 160–162°C for methoxy derivatives) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) reduce oxadiazole ring electron density, altering reactivity in nucleophilic substitutions .

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